molecular formula C₁₃H₂₀NNaO₆S B1663330 Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate CAS No. 83777-30-4

Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate

Cat. No. B1663330
CAS RN: 83777-30-4
M. Wt: 341.36 g/mol
InChI Key: HDARHUHTZKLJET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonate salt with a complex organic moiety attached. The organic part contains a phenyl ring with two methoxy groups, an ethylamino group, and a hydroxypropane group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy groups at the 3rd and 5th positions. The ethylamino group would consist of an ethyl group (two carbon atoms) attached to an amino group. The 2-hydroxypropane-1-sulfonate group indicates a three-carbon alkyl chain with a hydroxy group at the 2nd position and a sulfonate group at the 1st position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could potentially undergo demethylation under acidic conditions. The sulfonate group could potentially react with a variety of nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a sulfonate salt, it would likely be quite soluble in water. The presence of the methoxy and ethylamino groups could potentially affect its polarity and hence its solubility in various solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The preparation and synthesis of similar compounds involve reactions such as the action of dilute sodium hydroxide solution on specific intermediates. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid was prepared via a similar process, emphasizing the chemical versatility of these compounds in synthetic chemistry (Rosevear & Wilshire, 1982).
    • Sodium 3-ethyl-7-isopropyl-[2-14C]-azulene-1-sulfonate, a structurally related compound, was synthesized for its potential in medicinal chemistry, showcasing the utility of such compounds in drug development (Suzaka, Tomiyama, & Ikegami, 1990).
  • Molecular Structure and Coordination :

    • Compounds with a similar molecular structure, such as Diaqua[2,6-bis(2,6-diethyl-4-sulfonatophenyl)-3,5-dimethyl-2,6-diazoniaheptan-4-ido]sodium(I), have been studied for their unique molecular architecture, which includes a complex coordination geometry around sodium atoms. This reflects the potential for such compounds in developing new materials with specific molecular properties (Guo et al., 2007).
  • Application in Polymer Chemistry :

    • Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate could be useful in the synthesis of hydrophilic monomers with sulfonate and hydroxyl groups for integration into polyester chains, as demonstrated by similar compounds (Jankowski, Rokicki, & Kicko-Walczak, 2004).
  • Biochemical Applications :

    • Structurally related compounds have been investigated for their specific antagonistic activities at biological receptors, like the GABAB receptor, highlighting the potential of Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate in pharmacological research (Hughes & Prager, 1997).
  • NMR Spectroscopy Applications :

    • In NMR spectroscopy, analogs of this compound, like Sodium bis(2-ethylhexyl)sulfosuccinate, have been used to encapsulate water-soluble proteins within reverse micelles, providing a method to study proteins with high-resolution NMR (Shi, Peterson, & Wand, 2005).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDARHUHTZKLJET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003828
Record name Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate

CAS RN

83777-30-4
Record name N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083777304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.